molecular formula C21H18O3 B580335 3-(4-Benzyloxyphenyl)phenylacetic acid CAS No. 1355248-18-8

3-(4-Benzyloxyphenyl)phenylacetic acid

Cat. No. B580335
CAS RN: 1355248-18-8
M. Wt: 318.372
InChI Key: SGUBMDDENSLKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzyloxyphenyl)phenylacetic acid is a para-substituted phenyl-acetic acid derivative . Its molecules exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups . The molecular formula is C21H18O3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenylacetic acid core with a benzyloxyphenyl group attached . The crystals of this compound belong to the triclinic crystal system .

Scientific Research Applications

Biodegradation of Aromatic Compounds

The study of Escherichia coli and its capabilities to degrade various aromatic compounds highlights a broader spectrum of biodegradation potential for substances like 3-(4-Benzyloxyphenyl)phenylacetic acid . Through the examination of catabolism pathways for aromatic acids and amines, research reveals the possibility of utilizing these biochemical processes for environmental remediation and waste treatment. The understanding of genetic and protein involvement in the degradation process opens avenues for engineering bacterial strains to target specific aromatic pollutants, providing a sustainable method for mitigating environmental contamination Díaz, Ferrández, Prieto, & García, 2001.

Antituberculosis and Antimicrobial Agents

Organotin(IV) complexes, including those derived from carboxylic acids like This compound , demonstrate significant antituberculosis activity. This class of compounds presents a promising area of study for developing new antimicrobial agents. The structure-activity relationship suggests that triorganotin(IV) complexes possess higher efficacy compared to their diorganotin(IV) counterparts. This insight directs future research towards optimizing the organotin moiety in medicinal chemistry for enhanced therapeutic outcomes against tuberculosis and other microbial infections Iqbal, Ali, & Shahzadi, 2015.

Environmental and Health Impacts of Herbicides

The pervasive use of herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D) , which shares structural similarities with This compound , raises concerns about their environmental and health impacts. Research on 2,4-D highlights its widespread distribution in ecosystems and potential toxic effects on non-target organisms. This body of work emphasizes the need for comprehensive studies on the environmental behavior, degradation pathways, and ecotoxicological effects of such compounds to inform regulatory policies and develop safer agricultural practices Islam et al., 2017.

properties

IUPAC Name

2-[3-(4-phenylmethoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-21(23)14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)24-15-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUBMDDENSLKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742816
Record name [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355248-18-8
Record name [1,1′-Biphenyl]-3-acetic acid, 4′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.